molecular formula C43H46N10O6 B611926 ZBC260 CAS No. 2093388-62-4

ZBC260

Cat. No. B611926
M. Wt: 798.905
InChI Key: UZXANFBIRSYHGO-UHFFFAOYSA-N
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Description

ZBC260, also known as BETd-260, is a PROTAC (Proteolysis-Targeting Chimera) that targets BET proteins for degradation . It has been studied for its effects on cancer, particularly triple-negative breast cancer (TNBC) and glioma . In TNBC, ZBC260 has been found to suppress stemness and tumorigenesis while promoting differentiation by disrupting inflammatory signaling .


Chemical Reactions Analysis

ZBC260 is capable of inducing the degradation of BET proteins, including BRD2, BRD3, and BRD4 . This degradation disrupts super-enhancer activity, thereby suppressing the expression of oncogenes such as c-MYC and other super-enhancer-associated genes .

Scientific Research Applications

  • Glioma Treatment

    ZBC260 has been shown to inhibit tumor progression and stem-like cell growth in glioma cells by repressing Wnt/β-catenin signaling. This suggests its potential as a therapeutic agent for glioma (Tian et al., 2020).

  • Lung Cancer Therapy

    In lung cancer, especially non-small cell lung cancer (NSCLC), ZBC260 demonstrated potent apoptosis induction. Its effectiveness is linked to the suppression of Mcl-1 and c-FLIP levels, critical for apoptosis. This study underlines the therapeutic potential of ZBC260 in lung cancer treatment (Zong et al., 2020).

  • Leukemia Treatment

    In the context of leukemia, particularly the RS4;11 leukemia cell line, ZBC260 (also known as BETd-260) showed high potency in degrading the BRD4 protein and inhibiting cell growth, indicating its effectiveness in leukemia therapy (Zhou et al., 2017).

Future Directions

The research suggests that ZBC260 has potential therapeutic applications in the treatment of cancers such as TNBC and glioma . The findings support the further development of BET degraders like ZBC260, alone and in combination with other therapeutics, as cancer stem cell targeting agents .

properties

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXANFBIRSYHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-Cyclopropyl-1-ethyl-1H-pyrazol-5-yl)amino)-7-(3,5-dimethylisoxazol-4-yl)-N-(5-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)pentyl)-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide

Citations

For This Compound
54
Citations
T Tian, T Guo, W Zhen, J Zou, F Li - Cell Death & Disease, 2020 - nature.com
… This study explores the mode of action and effects of ZBC260 in vivo and in vitro against … cell lines show sensitivity to ZBC260. Notably, ZBC260 targeted glioma without side effects in …
Number of citations: 15 www.nature.com
D Zong, J Gu, GC Cavalcante, W Yao, G Zhang… - Cancer Research, 2020 - AACR
… of ZBC260 with those of JQ-1 on the growth of 7 SCLC cell lines and found that ZBC260 also … We noticed that the tested NSCLC cell lines all responded to ZBC260, but with varied …
Number of citations: 27 aacrjournals.org
E Fernandez-Salas, Z Chen, M Lin, B Zhou… - Cancer Research, 2017 - AACR
… patients with ZBC260 demonstrated … ZBC260 at 1 to 10 nM induced remarkable levels of apoptosis within 24 h, even in relapsed and refractory patient samples. In conclusion, ZBC260 …
Number of citations: 0 aacrjournals.org
M Cieślak, M Słowianek - Pharmaceutics, 2023 - mdpi.com
… ZBC260 induced degradation of BRD2, BRD3 and BRD4 at … ZBC260 inhibited the growth of acute leukemia cells RS4;11 … 90% tumor regression after ZBC260 administration with a well-…
Number of citations: 3 www.mdpi.com
C Qin, Y Hu, B Zhou, E Fernandez-Salas… - Journal of medicinal …, 2018 - ACS Publications
… the discovery of ZBC246 and ZBC260 as highly potent PROTAC BET … ZBC260 induces tumor regression in acute leukemia xenograft models in mice. Our data on ZBC246 and ZBC260 …
Number of citations: 223 pubs.acs.org
C Liu, L Qian, KA Vallega, G Ma, D Zong… - American Journal of …, 2022 - ncbi.nlm.nih.gov
… Our recent study has shown that the novel BET degrader, ZBC260, effectively decreases the survival of human NSCLC cells, particularly those with high levels of BET proteins, and …
Number of citations: 4 www.ncbi.nlm.nih.gov
W Duan, M Yu, J Chen - Pharmacological Research, 2023 - Elsevier
… , AVR-825, ZBC260 and GNE987) can … ZBC260: ZBC260 is a newly synthesized BET-PROTAC capable of potently degrading BRD2/3/4. Consistent with its greater potency, ZBC260 …
Number of citations: 5 www.sciencedirect.com
L Zhu, Z Chen, H Zang, S Fan, J Gu, G Zhang… - Cancer research, 2021 - AACR
… ZBC260 slightly decreased mouse body weights in the initial treatment times when ZBC260 … at the end of treatment after ZBC260 was changed to intraperitoneal administration (Fig. 6G). …
Number of citations: 25 aacrjournals.org
B Zhou, J Hu, F Xu, Z Chen, L Bai… - Journal of medicinal …, 2018 - ACS Publications
… These data establish that compound 23 (BETd-260/ZBC260) is a highly potent and efficacious BET degrader. …
Number of citations: 326 pubs.acs.org
T He, C Cheng, A Parolia, A Hopkins, Y Qiao, L Xiao… - Cancer Research, 2023 - AACR
… In addition, we tested with several different potent PROTAC degraders (ARD616, ZBC260, etc) in ABCB1-expressing AU-15530 resistant cells, and found the ABCB1 expression drove …
Number of citations: 0 aacrjournals.org

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